Flt3-IN-3
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Overview
Description
FLT3-IN-3 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a crucial role in the regulation of hematopoietic stem/progenitor cells. Mutations in FLT3 are commonly associated with acute myeloid leukemia (AML), making FLT3 a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FLT3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the consistency and purity of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
FLT3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
FLT3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other hematologic malignancies.
Industry: Utilized in the development of new drugs targeting FLT3 and related pathways
Mechanism of Action
FLT3-IN-3 exerts its effects by binding to the active site of the FLT3 receptor tyrosine kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated cells. Key molecular targets and pathways involved include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways .
Comparison with Similar Compounds
FLT3-IN-3 is compared with other FLT3 inhibitors such as midostaurin, quizartinib, and gilteritinib. While all these compounds target FLT3, this compound is unique in its selectivity and potency against specific FLT3 mutations, such as the D835Y mutation. This selectivity makes this compound a valuable tool for studying FLT3-related diseases and developing targeted therapies .
List of Similar Compounds
- Midostaurin
- Quizartinib
- Gilteritinib
- Crenolanib
- Sorafenib
Properties
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGVASGMTZGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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